Cas no 16800-68-3 (1-acetyl-2,3-dihydro-1H-indol-3-one)

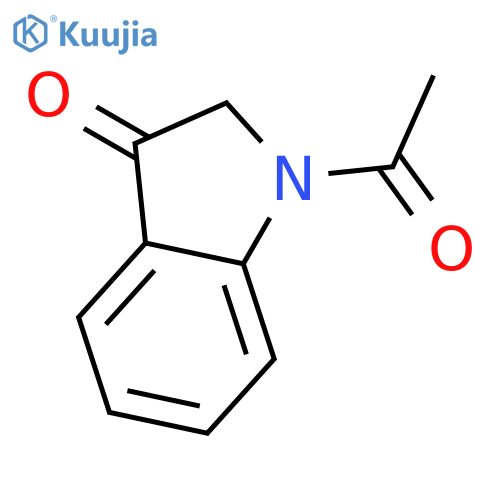

16800-68-3 structure

商品名:1-acetyl-2,3-dihydro-1H-indol-3-one

1-acetyl-2,3-dihydro-1H-indol-3-one 化学的及び物理的性質

名前と識別子

-

- 1-Acetylindolin-3-one

- 1-Acetyl-1,2-dihydroindol-3-one

- 1-Acetyl-1,2-dihydro-3H-indol-3-one

- 1-ACETYL-3-INDOLINONE

- 3H-INDOL-3-ONE,1-ACETYL-1,2-DIHYDRO-

- 1-acetyl-2H-indol-3-one

- AKOS UB-20202

- N-ACETYLINDOXYL

- IFLAB-BB F1011-0534

- N-Acetyl-3-indolinone

- 1-ACETYL-1,2-DIHYDRO-INDOL-3-ONE

- 1-acetyl-2,3-dihydro-1H-indol-3-one

- 3H-Indol-3-one, 1-acetyl-1,2-dihydro-

- 1-acetyl-3-oxoindoline

- AUMJJQZNOVOCGY-UHFFFAOYSA-N

- 1-Acetylpseudoindoxyl

- Pseudoindoxyl, 1-acetyl-

- ChemDiv2_000019

- 3-Indolinone, 1-acetyl-

- 16800-68-3

- AC-5976

- FT-0645910

- SR-01000389897-1

- A3719

- CS-W005478

- AMY24719

- N-Acetyl-3-indolol

- EU-0067599

- SR-01000389897

- FS-3314

- HMS1369A19

- AKOS002381517

- A-1417

- 1-Acetyl-3-oxo-2,3-dihydroindole

- BCP07238

- 1-Acetyl-1,2-dihydro-3H-indol-3-one #

- 1-Acetyl-1,2-dihydro-3H-indol-3-one, AldrichCPR

- F0266-2714

- SY110099

- DTXSID20337123

- SB64028

- A-1413

- SCHEMBL1048074

- MFCD00466593

- STK387484

- DB-005662

-

- MDL: MFCD00466593

- インチ: 1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3

- InChIKey: AUMJJQZNOVOCGY-UHFFFAOYSA-N

- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])([H])[H])=O)C1([H])[H]

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 37.4

じっけんとくせい

- PSA: 37.38000

- LogP: 1.30080

1-acetyl-2,3-dihydro-1H-indol-3-one セキュリティ情報

1-acetyl-2,3-dihydro-1H-indol-3-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-acetyl-2,3-dihydro-1H-indol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147387-10g |

1-Acetyl-1,2-dihydro-3H-indol-3-one |

16800-68-3 | 95%+ | 10g |

$*** | 2023-03-30 | |

| Key Organics Ltd | FS-3314-10MG |

1-Acetylindolin-3-one |

16800-68-3 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Apollo Scientific | OR11735-1g |

1-Acetyl-1,2-dihydroindol-3-one |

16800-68-3 | 98+% | 1g |

£17.00 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1006098-5G |

1-acetyl-2,3-dihydro-1H-indol-3-one |

16800-68-3 | 97% | 5G |

$130 | 2022-10-31 | |

| eNovation Chemicals LLC | Y1006098-25G |

1-acetyl-2,3-dihydro-1H-indol-3-one |

16800-68-3 | 97% | 25g |

$305 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-1G |

1-acetyl-2,3-dihydro-1H-indol-3-one |

16800-68-3 | 97% | 1g |

¥ 118.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-50G |

1-acetyl-2,3-dihydro-1H-indol-3-one |

16800-68-3 | 97% | 50g |

¥ 3,544.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063076-25g |

1-Acetylindolin-3-one |

16800-68-3 | 98% | 25g |

¥2992 | 2023-04-15 | |

| Key Organics Ltd | FS-3314-25G |

1-Acetylindolin-3-one |

16800-68-3 | >95% | 25g |

£268.00 | 2025-02-09 | |

| Ambeed | A309721-10g |

1-Acetylindolin-3-one |

16800-68-3 | 97% | 10g |

$129.0 | 2025-03-16 |

1-acetyl-2,3-dihydro-1H-indol-3-one 関連文献

-

1. BOINPYs: facile synthesis and photothermal properties triggered by photoinduced nonadiabatic decayLizhi Gai,Ruijing Zhang,Xiuguang Shi,Zhigang Ni,Sisi Wang,Jun-Long Zhang,Hua Lu,Zijian Guo Chem. Sci. 2023 14 1434

-

2. Michael additions of 1,2-dihydro-3H-indol-3-ones and some reactions of Michael adducts with ammonium acetateTomomi Kawasaki,Chen-Ying Tang,Hiroyuki Nakanishi,Shuiti Hirai,Tomohisa Ohshita,Mami Tanizawa,Motomu Himori,Hiroshi Satoh,Masanori Sakamoto,Keiko Miura,Fumio Nakano J. Chem. Soc. Perkin Trans. 1 1999 327

-

3. Synthesis of 2-allyl-2,3-dihydro-1H-indol-3-ones using in situ Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcoholsTomomi Kawasaki,Kouhei Masuda,Yasutaka Baba,Romi Terashima,Kana Takada,Masanori Sakamoto J. Chem. Soc. Perkin Trans. 1 1996 729

16800-68-3 (1-acetyl-2,3-dihydro-1H-indol-3-one) 関連製品

- 4290-94-2(1-ethyl-2,3-dihydro-1H-indole-2,3-dione)

- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)

- 41042-12-0(1-propyl-2,3-dihydro-1H-indole-2,3-dione)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16800-68-3)1-acetyl-2,3-dihydro-1H-indol-3-one

清らかである:99%

はかる:25g

価格 ($):255.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:16800-68-3)1-Acetyl-3-indolinone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ